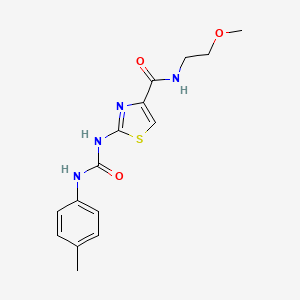

N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Description

N-(2-Methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a ureido group (linked to a para-tolyl moiety) and a carboxamide group bearing a 2-methoxyethyl chain. Its synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines under standard coupling conditions (e.g., HATU or EDCl) .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-10-3-5-11(6-4-10)17-14(21)19-15-18-12(9-23-15)13(20)16-7-8-22-2/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLBYQMIYOKKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H20N4O2S

- Molecular Weight : 356.43 g/mol

- Structure : The compound features a thiazole ring, a urea linkage, and various substituents that influence its biological properties.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds containing thiazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain thiazole derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may modulate key signaling pathways involved in cell growth and apoptosis. The exact mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.

- Receptor Modulation : It may alter receptor activities that regulate cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural components:

- Thiazole Ring : Essential for biological activity; modifications can enhance potency.

- Urea Group : Plays a crucial role in binding interactions with biological targets.

- Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can significantly affect the compound's activity.

Table 1 summarizes the SAR findings related to similar thiazole compounds:

| Compound | Key Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | -OCH3 | 1.61 | Antitumor |

| 2 | -Cl | 0.98 | Antitumor |

| 3 | -F | 0.75 | Antitumor |

Study on Anticancer Properties

In a recent study published in MDPI, researchers evaluated the anticancer properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against human cancer cell lines, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound showed promising results in animal models. The administration of this compound resulted in reduced tumor sizes and improved survival rates compared to untreated controls. These findings support its potential as a therapeutic agent in oncology .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness against:

- Bacteria : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.

- Fungi : Candida albicans, Aspergillus niger.

The minimum inhibitory concentrations (MICs) show potent inhibitory effects on these pathogens, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

In addition to antimicrobial properties, this compound has shown notable antioxidant activity in DPPH and hydroxyl radical scavenging assays. These findings suggest its potential as a multifunctional therapeutic agent capable of combating oxidative stress .

Anticancer Activity

This compound has been evaluated against various cancer cell lines, including HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). The results indicated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, highlighting its potential as a new anticancer agent .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications in the structure led to enhanced efficacy against specific strains .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that certain compounds had IC50 values lower than those of established drugs, indicating their potential as new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Impact : The target compound’s methoxyethyl chain likely improves aqueous solubility compared to analogs with hydrophobic groups (e.g., benzyl in or nitrofuryl in ). The ureido-p-tolyl group provides hydrogen-bonding capacity, akin to the thioxoacetamide moieties in , but with reduced steric hindrance.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Spectral Data

Key Observations:

- Activity Gaps: The target compound’s biological data (e.g., IC₅₀, Ki) are unavailable, limiting direct pharmacological comparison.

- Spectral Consistency : All analogs in were rigorously characterized via 1H NMR and MS, underscoring the reliability of synthetic protocols for thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.